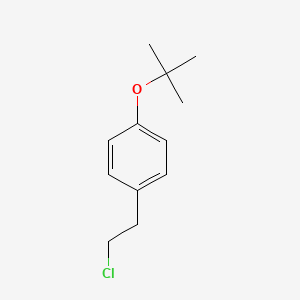
1-tert-Butoxy-4-(2-chloroethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butoxy-4-(2-chloroethyl)benzene is an organic compound with the molecular formula C12H17ClO It is characterized by a benzene ring substituted with a tert-butoxy group and a 2-chloroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-tert-Butoxy-4-(2-chloroethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-tert-butoxy-4-bromobenzene with 2-chloroethyl magnesium bromide in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the palladium catalyst facilitating the coupling of the two reactants .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-tert-Butoxy-4-(2-chloroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Oxidation Reactions: The tert-butoxy group can be oxidized under specific conditions to form corresponding alcohols or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, typically in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed:
Substitution: Products depend on the nucleophile used; for example, using sodium hydroxide can yield 1-tert-butoxy-4-(2-hydroxyethyl)benzene.
Oxidation: Oxidation of the tert-butoxy group can produce 1-tert-butoxy-4-(2-chloroacetyl)benzene.
Wissenschaftliche Forschungsanwendungen
1-tert-Butoxy-4-(2-chloroethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ether cleavage.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-tert-Butoxy-4-(2-chloroethyl)benzene exerts its effects involves its interaction with specific molecular targets. For instance, in nucleophilic substitution reactions, the chloro group acts as a leaving group, allowing the nucleophile to attack the carbon atom. The tert-butoxy group can stabilize intermediates through electron-donating effects, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
1-tert-Butoxy-4-chlorobenzene: Similar structure but lacks the 2-chloroethyl group.
1-tert-Butoxy-4-bromobenzene: Similar structure but with a bromine atom instead of chlorine.
1-tert-Butoxy-4-(2-hydroxyethyl)benzene: Similar structure but with a hydroxy group instead of a chloro group.
Eigenschaften
CAS-Nummer |
162516-41-8 |
|---|---|
Molekularformel |
C12H17ClO |
Molekulargewicht |
212.71 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C12H17ClO/c1-12(2,3)14-11-6-4-10(5-7-11)8-9-13/h4-7H,8-9H2,1-3H3 |
InChI-Schlüssel |
SEUTWXVPPYCPOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC=C(C=C1)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Methoxyethyl)amino]phenol](/img/structure/B12558061.png)



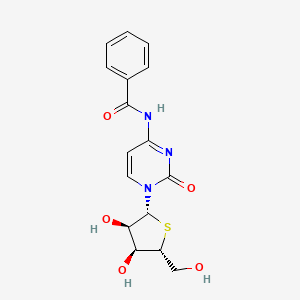
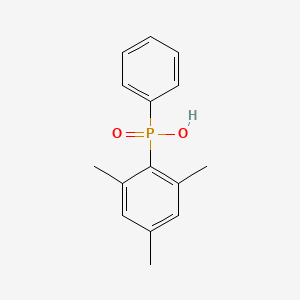


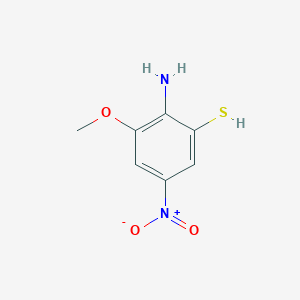
![4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene](/img/structure/B12558137.png)
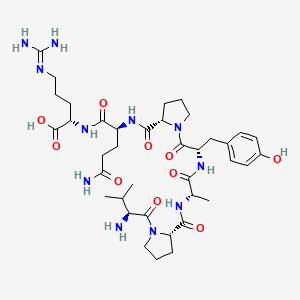
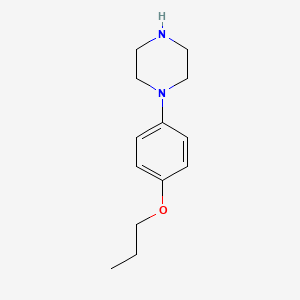
![11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate](/img/structure/B12558150.png)

